molecular formula C10H8BrNO2 B15065854 Methyl 3-bromoindolizine-1-carboxylate

Methyl 3-bromoindolizine-1-carboxylate

Cat. No.: B15065854
M. Wt: 254.08 g/mol
InChI Key: SYAWACKPRRIIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoindolizine-1-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of a bromine atom at the third position and a methyl ester group at the first position of the indolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives. One common method is the bromination of indolizine-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact of the bromination process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromoindolizine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding indolizine derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of more complex indolizine derivatives with additional functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are utilized.

Major Products Formed:

    Substitution Reactions: Formation of substituted indolizine derivatives with various functional groups.

    Reduction Reactions: Formation of indolizine-1-carboxylate without the bromine atom.

    Oxidation Reactions: Formation of oxidized indolizine derivatives with additional functional groups.

Scientific Research Applications

Methyl 3-bromoindolizine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives with potential biological activities.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and organic synthesis.

Mechanism of Action

The mechanism of action of methyl 3-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the indolizine ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    Methyl indolizine-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromoindolizine: Lacks the methyl ester group, affecting its solubility and chemical properties.

    Indolizine-1-carboxylate: Lacks both the bromine atom and the methyl ester group, leading to distinct chemical behavior and applications.

Uniqueness: Methyl 3-bromoindolizine-1-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Biological Activity

Methyl 3-bromoindolizine-1-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8BrN
  • Molecular Weight : 236.08 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the bromine atom in the indolizine structure significantly influences its biological activity, enhancing its interaction with various biological targets.

1. Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that this compound inhibits the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. The IC50 value for COX-2 inhibition was found to be approximately 6.94 µM, comparable to established anti-inflammatory drugs like Celecoxib and Indomethacin .

2. Antimicrobial Properties

Indolizine derivatives, including this compound, have shown promising antimicrobial activity against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

The biological activities of this compound can be attributed to several mechanisms:

  • COX-2 Inhibition : By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • DNA Interaction : The indolizine structure allows for intercalation into DNA, potentially disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, promoting oxidative stress in cancer cells while protecting normal cells.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls .

Case Study 2: Antimicrobial Activity

In a clinical setting, this compound was evaluated against multidrug-resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load in treated subjects compared to baseline measurements .

Data Summary

Biological ActivityIC50/MIC ValueReference
COX-2 Inhibition6.94 µM
Antimicrobial ActivityMIC: 8 - 32 µg/mL
Apoptosis InductionN/A

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 3-bromoindolizine-1-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-6-9(11)12-5-3-2-4-8(7)12/h2-6H,1H3

InChI Key

SYAWACKPRRIIBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.